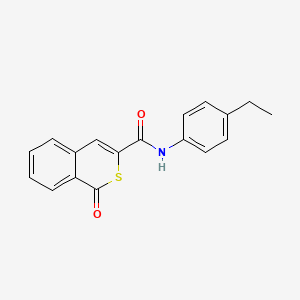![molecular formula C18H17N3O4 B2608500 3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034249-50-6](/img/structure/B2608500.png)
3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-oxo-2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has been of significant interest to the scientific community due to its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Studies on compounds with complex structures, such as Dabigatran etexilate tetrahydrate, highlight the importance of understanding molecular geometries, dihedral angles, and intramolecular hydrogen bonding, which are crucial for predicting the chemical behavior and interactions of novel compounds (Hong-qiang Liu et al., 2012).
Conducting Polymers
Research on conducting polymers from low oxidation potential monomers, such as derivatized bis(pyrrol-2-yl) arylenes, suggests applications in developing new materials with electrical conductivity, stability, and specific electronic properties (G. Sotzing et al., 1996).
Catalytic Applications
Catalytic oxidation of alcohols using Cu(II) complexes, as seen with 1,3-oxazolidine based ligands, indicates the potential of similar compounds in facilitating chemical transformations, offering pathways to synthesize aldehydes or acids efficiently (R. Bikas et al., 2018).
Synthesis of Pyrrolidines
The synthesis of 2-alkyl(aryl)pyrrolidines from proline via oxazolidine ring opening demonstrates the utility of related compounds in organic synthesis, particularly in constructing pyrrolidine derivatives, which are valuable in medicinal chemistry (V. Moshkin et al., 2016).
Asymmetric Catalysis
Chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes have been shown to catalyze asymmetric cyclopropanation of olefins, suggesting applications in stereoselective synthesis, an area of high interest for developing pharmaceuticals and agrochemicals (H. Nishiyama et al., 1995).
Propiedades
IUPAC Name |
3-[2-oxo-2-(3-pyridin-4-yloxypyrrolidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c22-17(12-21-15-3-1-2-4-16(15)25-18(21)23)20-10-7-14(11-20)24-13-5-8-19-9-6-13/h1-6,8-9,14H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHWMEHEAPNPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide](/img/structure/B2608417.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)
![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)

![2-Cyclopropyl-4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2608435.png)

![N-(3-methoxybenzyl)-5-methyl-2-phenylthieno[3,2-b]furan-6-carboxamide](/img/structure/B2608438.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenylacetamide](/img/structure/B2608439.png)